(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride
CAS No.:
Cat. No.: VC17253551
Molecular Formula: C4H7ClF3NO2S
Molecular Weight: 225.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7ClF3NO2S |
|---|---|
| Molecular Weight | 225.62 g/mol |
| IUPAC Name | N-methyl-N-[(2R)-1,1,1-trifluoropropan-2-yl]sulfamoyl chloride |
| Standard InChI | InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m1/s1 |
| Standard InChI Key | XGJHAAXYPJTPDR-GSVOUGTGSA-N |
| Isomeric SMILES | C[C@H](C(F)(F)F)N(C)S(=O)(=O)Cl |
| Canonical SMILES | CC(C(F)(F)F)N(C)S(=O)(=O)Cl |
Introduction
(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a complex organic compound that has garnered significant attention in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethyl group, a sulfamoyl chloride group, and a chiral center, which contribute to its unique properties and reactivity.
Key Characteristics:
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Molecular Formula: C₄H₇ClF₃NO₂S
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Molecular Weight: 225.62 g/mol
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CAS Number: 1389310-04-6
Synthesis of (R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride
The synthesis of this compound typically involves the reaction of (R)-N-Methyl-1,1,1-Trifluoro-2-propylamine with chlorosulfonic acid under controlled conditions. This process requires careful monitoring to avoid decomposition or unwanted side reactions.
Synthesis Steps:
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Starting Material Preparation: (R)-N-Methyl-1,1,1-Trifluoro-2-propylamine is prepared as the starting material.
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Reaction with Chlorosulfonic Acid: The amine reacts with chlorosulfonic acid to form the sulfamoyl chloride group.
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Purification: The product is purified to ensure high purity and yield.
Reactivity with Nucleophiles:
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Amines: Reacts with amines to form sulfonamides.
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Alcohols: Reacts with alcohols to form sulfonates.
Applications
This compound's multifaceted applications highlight its significance in both academic research and industrial processes.
Applications Overview:
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Medicinal Chemistry: Used in drug development due to its ability to form stable bonds with biological molecules.
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Materials Science: Utilized in the synthesis of novel materials with specific properties.
Research Findings and Future Directions
Research on (R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is ongoing, with a focus on its applications in medicinal chemistry and materials science. The compound's unique reactivity and properties make it a promising candidate for developing new drugs and materials.
Future Research Directions:
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Drug Development: Investigating its potential in forming stable bonds with biological molecules for targeted therapies.
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Materials Synthesis: Exploring its role in creating materials with specific chemical and physical properties.
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